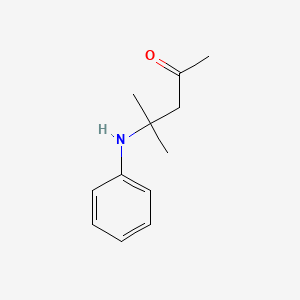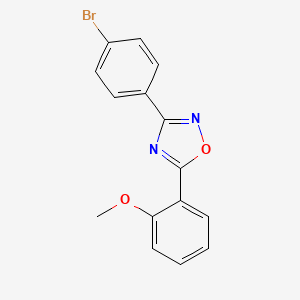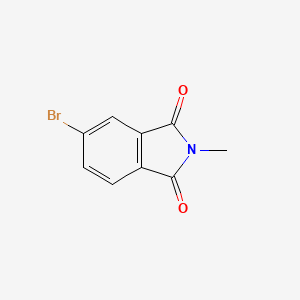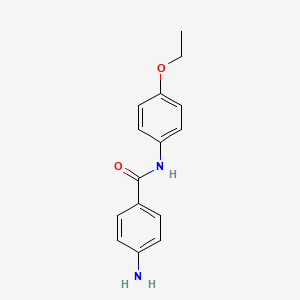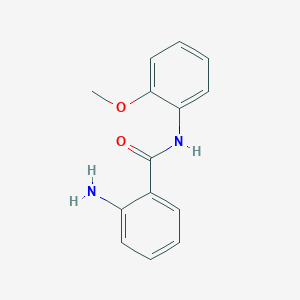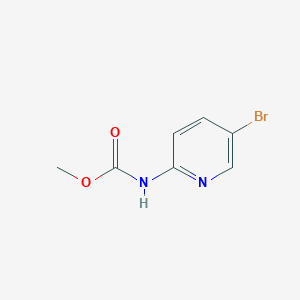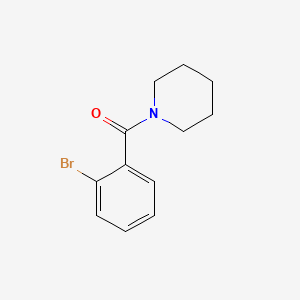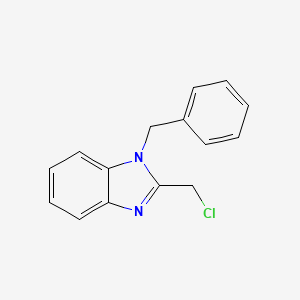
1-Benzyl-2-chloromethyl-1H-benzoimidazole
Vue d'ensemble
Description
1-Benzyl-2-chloromethyl-1H-benzoimidazole is an organic compound with the molecular formula C15H13ClN2 and a molecular weight of 256.73 g/mol It is characterized by a benzimidazole core structure substituted with a benzyl group and a chloromethyl group
Applications De Recherche Scientifique
1-Benzyl-2-chloromethyl-1H-benzoimidazole has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-chloromethyl-1H-benzoimidazole can be synthesized through several methods. One common approach involves the reaction of 1-benzyl-1H-benzoimidazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether under acidic conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-2-chloromethyl-1H-benzoimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to remove the chloromethyl group, yielding 1-benzyl-1H-benzoimidazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products:
Nucleophilic Substitution: Substituted benzimidazole derivatives.
Oxidation: Benzimidazole N-oxides.
Reduction: 1-Benzyl-1H-benzoimidazole.
Mécanisme D'action
The mechanism of action of 1-benzyl-2-chloromethyl-1H-benzoimidazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to active sites or receptor domains, thereby modulating biological pathways. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
1-Benzyl-1H-benzoimidazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Chloromethyl)-1-methyl-1H-benzoimidazole: Contains a methyl group instead of a benzyl group, affecting its steric and electronic properties.
1-Benzyl-2-methyl-1H-benzoimidazole:
Uniqueness: 1-Benzyl-2-chloromethyl-1H-benzoimidazole is unique due to the presence of both a benzyl and a chloromethyl group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of substituents makes it a valuable intermediate in the synthesis of complex molecules with specific biological or material properties .
Propriétés
IUPAC Name |
1-benzyl-2-(chloromethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c16-10-15-17-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEZSIAPQGBFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340306 | |
| Record name | 1-Benzyl-2-chloromethyl-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7192-00-9 | |
| Record name | 1-Benzyl-2-chloromethyl-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
